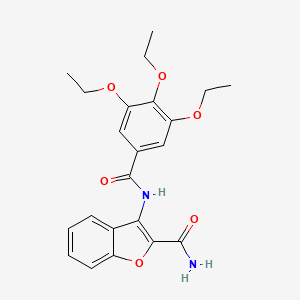

3-(3,4,5-Triethoxybenzamido)benzofuran-2-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-(3,4,5-Triethoxybenzamido)benzofuran-2-carboxamide is a benzofuran derivative . Benzofuran compounds are ubiquitous in nature and have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . They are present in many biologically active natural products, making them a popular scaffold to explore when designing drugs .

Synthesis Analysis

The synthesis of benzofuran derivatives involves 8-aminoquinoline directed C–H arylation and transamidation chemistry . Pd catalysis is used to install a wide range of aryl and heteroaryl substituents at the C3 position of the benzofuran scaffold in high efficiency . Directing group cleavage and further diversification of the C3-arylated benzofuran products are then achieved in a single synthetic operation through the utilization of a one-pot, two-step transamidation procedure, which proceeds via the intermediate N -acyl-Boc-carbamates .Molecular Structure Analysis

The molecular structure of benzofuran derivatives is composed of fused benzene and furan rings . The benzofuran core is a basic structural unit of various biologically active natural medicines and synthetic chemical raw materials .Chemical Reactions Analysis

Benzofuran derivatives can be constructed by a unique free radical cyclization cascade, which is an excellent method for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds . Another benzofuran ring constructed by proton quantum tunneling has not only fewer side reactions, but also high yield, which is conducive to the construction of complex benzofuran ring systems .科学的研究の応用

3-(3,4,5-Triethoxybenzamido)benzofuran-2-carboxamide has been extensively studied for its potential therapeutic applications in various diseases. One of the major scientific research applications of this compound is in the field of cancer research. Studies have shown that this compound exhibits potent anti-cancer activity against various cancer cell lines, including breast, lung, and prostate cancer cells. This compound induces cell cycle arrest and apoptosis in cancer cells by inhibiting the PI3K/Akt/mTOR signaling pathway. This compound has also been shown to sensitize cancer cells to chemotherapy and radiation therapy.

作用機序

Target of Action

Benzofuran derivatives, which this compound is a part of, have been found to exhibit a wide array of biological activities . They have been used in the treatment of various diseases and are considered a privileged structure in the field of drug discovery .

Mode of Action

Benzofuran derivatives have been known to interact with various biological targets, leading to changes in cellular processes

Biochemical Pathways

Benzofuran derivatives have been found to impact a variety of biological and pharmacological activities . The downstream effects of these interactions would depend on the specific targets and pathways involved.

Pharmacokinetics

Improved bioavailability is one of the targets achieved with most of the more recent compounds

Result of Action

Benzofuran derivatives have been known to exhibit a wide range of biological and pharmacological activities . The specific effects of this compound would depend on its interaction with its targets and the biochemical pathways it affects.

実験室実験の利点と制限

One of the major advantages of 3-(3,4,5-Triethoxybenzamido)benzofuran-2-carboxamide is its high selectivity towards cancer cells, which reduces the risk of toxicity and side effects. This compound also exhibits potent anti-cancer activity, making it a promising candidate for cancer therapy. However, one of the limitations of this compound is its low solubility in aqueous solutions, which may affect its bioavailability and efficacy. Further studies are needed to optimize the formulation and delivery of this compound for clinical use.

将来の方向性

3-(3,4,5-Triethoxybenzamido)benzofuran-2-carboxamide has shown promising results in preclinical studies, and further research is needed to explore its potential therapeutic applications. Some of the future directions for this compound research include:

1. Optimization of the formulation and delivery of this compound for clinical use.

2. Evaluation of the efficacy of this compound in animal models of cancer.

3. Investigation of the mechanism of action of this compound in cancer cells.

4. Identification of biomarkers that can predict the response to this compound treatment.

5. Evaluation of the safety and toxicity of this compound in preclinical and clinical studies.

Conclusion:

In conclusion, this compound is a synthetic compound that exhibits potent anti-cancer, anti-inflammatory, and anti-viral activities. This compound inhibits the PI3K/Akt/mTOR signaling pathway and induces cell cycle arrest and apoptosis in cancer cells. This compound has low toxicity and high selectivity towards cancer cells, making it a promising candidate for cancer therapy. Further research is needed to optimize the formulation and delivery of this compound and evaluate its safety and efficacy in preclinical and clinical studies.

合成法

The synthesis of 3-(3,4,5-Triethoxybenzamido)benzofuran-2-carboxamide involves the condensation of 3-(3,4,5-triethoxyphenyl)acrylic acid with 2-aminobenzofuran in the presence of a coupling agent such as N,N-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting product is then purified by column chromatography to obtain this compound in high yield and purity.

特性

IUPAC Name |

3-[(3,4,5-triethoxybenzoyl)amino]-1-benzofuran-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24N2O6/c1-4-27-16-11-13(12-17(28-5-2)19(16)29-6-3)22(26)24-18-14-9-7-8-10-15(14)30-20(18)21(23)25/h7-12H,4-6H2,1-3H3,(H2,23,25)(H,24,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHTIKUGRUNHWPL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NC2=C(OC3=CC=CC=C32)C(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24N2O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

412.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[4-(5-Ethyl-6-methylpyrimidin-4-yl)piperazin-1-yl]quinoxaline](/img/structure/B2899475.png)

![4-(3-oxoindeno[1,2,3-de]phthalazin-2(3H)-yl)benzoic acid](/img/structure/B2899477.png)

![Dimethyl 2-[(bromoacetyl)amino]terephthalate](/img/structure/B2899478.png)

![N-(2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2899483.png)

![(2Z)-2-[(3-chloro-4-methylphenyl)imino]-7-hydroxy-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide](/img/structure/B2899484.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(1,3-dimethyl-2,4-dioxo-7-propan-2-ylpyrimido[4,5-d]pyrimidin-5-yl)sulfanylacetamide](/img/structure/B2899486.png)

![(Z)-methyl 2-(2-((4-(N-butyl-N-methylsulfamoyl)benzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2899490.png)

![N'-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}benzohydrazide](/img/structure/B2899492.png)